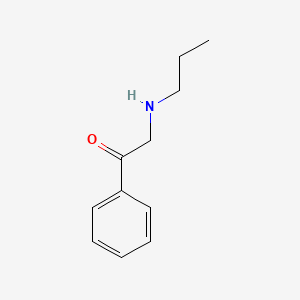

1-Phenyl-2-(propylamino)ethanone

Description

Contextualization within the Landscape of Substituted Cathinone (B1664624) Research

Substituted cathinones are a class of psychoactive compounds characterized by a β-keto phenethylamine (B48288) core structure. nih.govmdpi.com This chemical family is known for the continuous emergence of new derivatives, often synthesized to explore structure-activity relationships or to circumvent legal controls. researchgate.netherts.ac.uk 1-Phenyl-2-(propylamino)ethanone, commonly referred to as N-propylcathinone, is a distinct member of this family, falling into the N-alkylated subgroup. mdpi.comresearchgate.net

The fundamental structure of cathinone features a phenyl ring attached to an aminoalkyl chain with a carbonyl group at the beta position. nih.gov Modifications to this scaffold, particularly at the amino group, give rise to compounds like N-propylcathinone. Its detection in seized materials in Poland confirms its existence beyond controlled laboratory settings. researchgate.net The systematic naming and classification of such compounds are crucial for both researchers and regulatory bodies to maintain clarity in a rapidly evolving field. europa.eu

Academic Significance and Unaddressed Research Inquiries

The academic interest in this compound lies primarily in its utility for structure-activity relationship (SAR) studies. These studies aim to understand how altering the chemical structure, such as by extending the N-alkyl chain from methyl (methcathinone) or ethyl (ethcathinone) to a propyl group, impacts the compound's pharmacological effects. nih.gov

Initial research has provided key insights into its activity. In studies with rats trained to recognize (+)-amphetamine, (±)-N-propylcathinone was shown to produce amphetamine-like stimulus effects, indicating a similar mode of action. researchgate.net However, homologation (lengthening the carbon chain) of the N-alkyl group from methyl to propyl resulted in a small decrease in potency compared to its shorter-chain analogs. nih.gov A significant finding from a later study is that N-propylcathinone was inactive as a dopamine (B1211576) reuptake inhibitor. nih.gov

Despite these findings, significant research inquiries remain unaddressed. A comprehensive pharmacological profile, including its binding affinities at various monoamine transporters (dopamine, serotonin (B10506), and norepinephrine) and its precise mechanism as a potential monoamine releaser, is not fully established. While its synthesis has been performed for research purposes, detailed methodologies are not widely available in peer-reviewed literature. researchgate.net Furthermore, its metabolic fate in humans is not well-documented, unlike other synthetic cathinones that have been studied using in vitro models like human liver microsomes. mdpi.com These gaps in knowledge underscore the need for further investigation to fully characterize the chemical and pharmacological properties of this compound.

Chemical and Pharmacological Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 112698-34-7 | bldpharm.com |

| Molecular Formula | C11H15NO | bldpharm.com |

| Molecular Weight | 177.24 g/mol | bldpharm.com |

| SMILES Code | CCCNCC(C1=CC=CC=C1)=O | bldpharm.com |

Table 2: Summary of Key Pharmacological Research Findings

| Study Focus | Finding | Potency (ED50) | Source |

| Drug Discrimination (Rat) | Produced amphetamine-like stimulus effects. | 2.03 mg/kg | researchgate.net |

| Monoamine Transporter Activity | Inactive as a dopamine reuptake inhibitor. | N/A | nih.gov |

Structure

3D Structure

Properties

CAS No. |

112698-34-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-phenyl-2-(propylamino)ethanone |

InChI |

InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

PGUWGTZPBWTGCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Methodologies for 1 Phenyl 2 Propylamino Ethanone and Its Analogues

Principal Synthetic Routes and Chemical Precursors

The most common and established method for synthesizing cathinone (B1664624) derivatives, including 1-phenyl-2-(propylamino)ethanone, begins with a propiophenone (B1677668) scaffold. wikipedia.orgnih.govnih.gov This process typically involves the α-bromination of the propiophenone, followed by a reaction with the desired amine. nih.gov In the case of this compound, propylamine (B44156) would be the amine of choice.

A key precursor in this pathway is propiophenone, which can be synthesized through a Friedel-Crafts acylation of benzene (B151609) with propionic acid. wikipedia.org The subsequent α-bromination of propiophenone yields α-bromopropiophenone, a crucial intermediate. wikipedia.org This intermediate is then subjected to nucleophilic substitution with an appropriate amine, in this instance propylamine, to yield the final product. nih.govunodc.org Due to the nature of this synthesis, the final product is a racemic mixture, containing both enantiomers of the chiral cathinone derivative. wikipedia.org

An alternative route involves the use of 1-phenyl-1,2-propanedione, which can undergo a transaminase reaction to introduce the amino group and form the cathinone structure. wikipedia.org Another approach starts with L-phenylalanine, which is converted to cinnamic acid and then proceeds through either a beta-oxidative or non-beta-oxidative pathway to produce precursors like benzoyl-CoA or benzoic acid. wikipedia.org

| Precursor | Role in Synthesis |

|---|---|

| Propiophenone | Starting material for α-bromination. eganet.go.tz |

| α-Bromopropiophenone | Key intermediate that reacts with the amine. wikipedia.org |

| Propylamine | Provides the N-propyl group. |

| L-Phenylalanine | Alternative starting material for biosynthesis-inspired routes. wikipedia.org |

| Phenylacetic acid | A regulated precursor for phenylacetone, which can be used in alternative synthetic routes. wikipedia.org |

Design and Synthesis of N-Substituted and Aromatic Ring-Substituted Derivatives

The core cathinone structure allows for extensive modification at both the nitrogen atom of the amino group and the aromatic phenyl ring. ojp.govacs.org These modifications lead to a vast array of analogues with potentially different chemical properties.

N-Substitution:

The amino group of the cathinone scaffold is a primary site for derivatization. N-alkylation, the addition of alkyl groups to the nitrogen, is a common strategy. wvu.edunih.gov This can be achieved by reacting the primary amine of a cathinone derivative with an appropriate alkyl halide. The length and branching of the alkyl chain can be varied to produce a series of N-substituted analogues. wvu.edu For instance, reacting a cathinone core with different alkylating agents can yield N-ethyl, N-butyl, or other N-alkylated derivatives. d-nb.infomdpi.com The presence of a secondary or tertiary amine in these derivatives can influence their chemical characteristics. acs.org

Aromatic Ring Substitution:

The phenyl ring of the cathinone molecule provides another avenue for structural modification. ojp.govd-nb.info Substituents can be introduced at various positions (ortho, meta, para) on the ring, leading to a wide range of regioisomers. ojp.gov Common substituents include alkyl groups (e.g., methyl), halogens (e.g., fluorine), and methoxy (B1213986) groups. d-nb.inforesearchgate.net The synthesis of these derivatives often starts with a correspondingly substituted propiophenone. For example, to synthesize a 4-methyl-substituted analogue, one would begin with 4-methylpropiophenone. The introduction of these substituents can significantly alter the electronic properties of the molecule. For example, para-substituted cathinone derivatives have been reported to exhibit different properties compared to their meta-substituted counterparts. acs.org

| Analogue Type | Example Compound Name | Modification |

|---|---|---|

| N-Alkylated | N-Ethylbuphedrone | Ethyl group on the nitrogen atom. nih.gov |

| Aromatic Ring-Substituted | 4-Methylbuphedrone | Methyl group at the para position of the phenyl ring. nih.gov |

| Aromatic Ring-Substituted | 4-Fluoromethcathinone (Flephedrone) | Fluorine atom at the para position of the phenyl ring. d-nb.info |

| Aromatic Ring-Substituted | 3,4-Methylenedioxypyrovalerone (MDPV) | Methylenedioxy group on the phenyl ring and a pyrrolidine (B122466) ring. researchgate.netmdpi.com |

Enantioselective Synthesis and Chiral Resolution Techniques

This compound and its analogues are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R and S forms). mdpi.comsciforum.net These enantiomers can exhibit different biological and toxicological properties, making their separation and the synthesis of single enantiomers a critical area of research. nih.govnih.gov

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. mdpi.comacs.org One reported method for the enantioselective synthesis of cathinone involves the microbiological reduction of 2-azido-1-phenyl-1-propanone. acs.orgresearchgate.net Another approach utilizes optically active starting materials. For example, starting with an enantiomerically pure amino acid like S-alanine, a series of reactions can be employed to produce the desired (S)-cathinone. wikipedia.org This route involves N-acetylation of the amino acid, followed by chlorination and a Friedel-Crafts acylation. wikipedia.org

Chiral Resolution Techniques:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. sciforum.netnih.gov Several chromatographic techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers of cathinone derivatives. mdpi.comsciforum.net This technique employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs have proven effective in the resolution of several synthetic cathinones. sciforum.net

Capillary Electrophoresis (CE): Chiral capillary zone electrophoresis is another powerful technique for the enantioseparation of cathinone derivatives. nih.govd-nb.info This method utilizes chiral selectors, such as cyclodextrins and their derivatives (e.g., acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin), which are added to the background electrolyte. nih.govd-nb.info The formation of transient diastereomeric complexes between the chiral selector and the enantiomers results in different migration times, allowing for their separation. nih.gov This technique has been successfully applied to resolve a large number of cathinone derivatives. nih.govd-nb.info

The determination of the absolute configuration of the separated enantiomers is often achieved using techniques like electronic circular dichroism (ECD) spectroscopy. sciforum.net

| Technique | Principle | Key Components |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. sciforum.net | Chiral Stationary Phases (CSPs), often polysaccharide-based. sciforum.net |

| Chiral Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the electrolyte. nih.govd-nb.info | Chiral Selectors (e.g., cyclodextrins and their derivatives). nih.govd-nb.info |

Pharmacological Characterization of 1 Phenyl 2 Propylamino Ethanone: in Vitro and Preclinical Investigations

Monoamine Transporter Interaction Profiles

The pharmacological activity of many psychostimulant compounds is mediated through their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. nih.govmdpi.com Synthetic cathinones, as a class, are known to target these transporters, functioning as either reuptake inhibitors (like cocaine) or substrate-releasers (like amphetamine). mdpi.comresearchgate.net The specific interactions of 1-Phenyl-2-(propylamino)ethanone, also known as N-propylcathinone, with these transporters determine its neurochemical profile.

Quantitative Assessment of Dopamine Transporter (DAT) Affinity and Uptake Inhibition

The dopamine transporter is a key target for psychostimulants and is closely associated with their reinforcing and abuse-related effects. researchgate.net For the cathinone (B1664624) class, structural modifications, such as the length of the N-alkyl substituent, can significantly alter potency at DAT. nih.gov In the case of this compound, which features an N-propyl group, in vitro studies have been conducted to quantify its interaction with DAT.

Research investigating a series of cathinone derivatives found that extending the N-alkyl group from a methyl (methcathinone) to a propyl group resulted in a notable decrease in activity at the dopamine transporter. nih.gov Specifically, (±)-N-n-Propylcathinone was found to be inactive as a dopamine reuptake inhibitor. nih.gov

Serotonin Transporter (SERT) Interaction and Substrate Properties

Interaction with the serotonin transporter is a key factor that differentiates the pharmacological profiles of psychostimulants, with higher SERT activity often being associated with entactogenic or MDMA-like effects. researchgate.net While many synthetic cathinones interact with SERT, their potency and mechanism (inhibition vs. release) can vary widely based on their chemical structure. researchgate.netresearchgate.netnih.gov For instance, certain substitutions on the phenyl ring or modifications to the alkyl chain can enhance SERT selectivity. researchgate.netnih.gov For this compound specifically, detailed quantitative assessments of its binding affinity, uptake inhibition, or potential as a SERT substrate (releaser) are not prominently available in the reviewed literature. Studies on structurally related cathinones have shown that many analogues with simple alkyl substitutions possess low affinity for SERT. nih.govacs.org

Neuroreceptor Binding and Functional Assays

Beyond their primary interactions with monoamine transporters, some synthetic cathinones may exhibit off-target binding to various other neuroreceptors, which can contribute to their complex pharmacological effects. researchgate.net Comprehensive screening of compounds across a panel of receptors (receptorome screening) is used to identify these potential secondary targets. researchgate.net However, based on the available scientific literature, a broad neuroreceptor binding profile for this compound has not been reported. The primary focus of research on this and related cathinones has been on their interactions with the dopamine, norepinephrine, and serotonin transporters. mdpi.comresearchgate.net

Preclinical Behavioral Neuropharmacology

Preclinical behavioral studies in animal models are essential for characterizing the in vivo effects of novel psychoactive substances. Drug discrimination paradigms, for example, are used to assess whether a novel compound produces subjective effects similar to known drugs of abuse. In studies using rats trained to discriminate amphetamine from vehicle, (±)-N-n-Propylcathinone was found to substitute for the amphetamine cue. nih.govnih.gov This indicates that it produces amphetamine-like interoceptive stimuli in animals. However, the homologation of the N-methyl group of methcathinone (B1676376) to an N-propyl group resulted in a small decline in potency in these drug discrimination studies, suggesting it is a less potent stimulant than its lower alkyl chain counterparts. nih.gov

Locomotor Activity Assessment in Rodent Models

Investigations into the pharmacological effects of synthetic cathinones have consistently demonstrated their capacity to stimulate the central nervous system, leading to increased locomotor activity in animal models. This compound, also known as N-propylcathinone, aligns with this general profile, inducing hyperlocomotion in rodents. However, the potency of this effect is modulated by the nature of the N-alkyl substituent.

Early structure-activity relationship (SAR) studies established that while N-alkylation of the cathinone structure retains stimulant characteristics, it tends to reduce potency compared to its N-methyl counterpart, methcathinone. nih.gov For instance, studies examining the effects of N-isopropylcathinone and N-tert-butylcathinone, which have bulkier alkyl groups than a propyl group, found them to be locomotor stimulants in rats, though at higher doses than methcathinone. nih.gov This suggests an inverse relationship between the size of the N-alkyl group and locomotor potency.

Consistent with this trend, N-propylcathinone has been shown to produce locomotor stimulant effects, but it is less potent than methcathinone. nih.govresearchgate.net This is also observed in drug discrimination studies, where N-propylcathinone produces amphetamine-like stimulus effects in rats, but with a higher dose requirement compared to N-ethylcathinone and methcathinone. nih.govresearchgate.net The general finding is that while the core stimulant properties are preserved, increasing the length of the N-alkyl chain from methyl to propyl results in a decline in potency regarding locomotor stimulation. nih.gov Recent research on a series of N-ethyl substituted cathinones further supports this, showing that increasing the α-carbon side chain from a methyl to a propyl group enhanced locomotor activity, but further increases in chain length led to decreased activity. acs.org

Investigation of Rewarding Properties and Reinforcement Schedules (e.g., Conditioned Place Preference, Self-Administration)

The abuse potential of psychostimulants is intimately linked to their rewarding properties, which can be evaluated in preclinical models such as conditioned place preference (CPP) and self-administration paradigms. nih.gov These tests measure the reinforcing effects of a substance, providing insight into its potential for addiction. nih.govmmu.ac.uk Synthetic cathinones are generally found to have rewarding effects, which are believed to be mediated primarily by their interaction with the brain's mesolimbic dopamine system. nih.govmmu.ac.uk

The CPP paradigm assesses whether an animal will develop a preference for an environment that has been previously associated with a drug experience. nih.govnih.gov Studies have shown that various synthetic cathinones are capable of inducing CPP, indicating they possess rewarding properties. mmu.ac.uk For instance, rats will self-administer cathinone derivatives, and these compounds can evoke CPP, demonstrating their reinforcing effects. mmu.ac.uk The magnitude of these effects often correlates with the drug's ability to enhance dopamine neurotransmission in reward-related brain regions like the nucleus accumbens. nih.gov

While specific CPP or self-administration data for this compound are not extensively detailed in the available literature, its structural similarity to other N-alkylated cathinones allows for informed inferences. nih.govnih.gov Studies on related compounds show that the nature of the N-alkylation can influence rewarding potency. mdpi.com For example, in drug discrimination studies, which are often predictive of rewarding effects, N-propylcathinone substitutes for amphetamine, suggesting it shares similar subjective effects that drive reinforcement. nih.govresearchgate.net However, its reduced potency compared to methcathinone in these studies might translate to a correspondingly lower, though still significant, rewarding effect. nih.gov The general consensus is that cathinones acting as potent dopamine reuptake inhibitors have a high potential for abuse, and N-propylcathinone fits within this pharmacological class. nih.gov

Analysis of Neurotransmitter System Modulation (e.g., Dopaminergic Pathway Activation, Gene Expression)

For many synthetic cathinones, the predominant action is on the dopaminergic pathway. nih.govresearchgate.net They function as potent inhibitors of the dopamine transporter (DAT), which increases the extracellular concentration of dopamine in synaptic clefts, particularly within the brain's reward circuitry. nih.govnih.govfrontiersin.org This enhanced dopaminergic neurotransmission is strongly correlated with the psychostimulant and rewarding effects of these substances. nih.govfrontiersin.org Early studies identified cathinone and methcathinone as potent dopamine-releasing agents. nih.gov

Structure-activity relationship studies reveal that modifications to the cathinone molecule, such as N-alkylation, significantly influence potency and selectivity for the different monoamine transporters. mdpi.comnih.gov Lengthening the N-alkyl chain from methyl (methcathinone) to propyl (N-propylcathinone) generally results in a decrease in potency as a stimulant. nih.govnih.gov However, N-propyl substitution can still confer high selectivity for the dopamine transporter. For example, the related compound N-propyl-pentedrone was found to have the highest DAT selectivity among a series of tested cathinones. nih.govresearchgate.net This suggests that this compound likely acts as a selective dopamine reuptake inhibitor.

The sustained activation of dopaminergic pathways can lead to downstream changes in neuronal function, including alterations in gene expression. gubra.dkcancer-pku.cn While specific gene expression analyses for this compound are not available, it is a recognized principle that psychostimulant-induced activation of signaling cascades, such as the ERK/MAPK pathway, can modulate gene transcription. nih.gov These changes can contribute to the long-term neuroadaptations associated with drug use, including sensitization and dependence.

Comparative Pharmacological Profiling with Structurally Related Compounds

The pharmacological profile of this compound is best understood through comparison with its structural analogs. Synthetic cathinones are β-keto analogs of amphetamines, and their SAR often, but not always, parallels that of the corresponding phenethylamines. nih.govresearchgate.netd-nb.info The key structural difference is the β-keto group, which generally decreases lipophilicity and blood-brain barrier permeability compared to amphetamines. researchgate.net

The primary points of structural variation that influence pharmacology are substitution on the aromatic ring, the α-carbon, and the amino group. mdpi.comcsic.es this compound is an N-alkylated cathinone, a class that includes well-known compounds like methcathinone (N-methyl) and ethcathinone (B106627) (N-ethyl). mdpi.comd-nb.info

Comparative studies demonstrate a clear SAR trend for N-alkylation. N-monomethylation of cathinone to produce methcathinone enhances its stimulant potency. nih.gov However, further homologation of the N-alkyl group to ethyl, and then to propyl, leads to a progressive decrease in amphetamine-like potency in rodent behavioral assays. nih.govnih.govresearchgate.net

In vitro studies examining the interaction of these compounds with monoamine transporters provide a mechanistic basis for these behavioral observations. Most cathinones with unsubstituted phenyl rings are potent inhibitors at the dopamine (DAT) and norepinephrine (NET) transporters, with lower activity at the serotonin transporter (SERT). nih.govspringermedizin.de This DAT/NET preference is associated with classic psychostimulant effects. The high selectivity of many cathinones for DAT over SERT is considered a key factor in their abuse potential. nih.govresearchgate.net For instance, N-ethyl-hexedrone and N-ethyl-pentylone are noted for their high potency at DAT. nih.govresearchgate.net While specific IC50 values for this compound are not consistently reported across the literature, data for related compounds illustrate the general profile of this class.

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data presented are compiled from various studies and represent general findings; specific values can vary between assays.

Structure Activity Relationship Sar of 1 Phenyl 2 Propylamino Ethanone and Its Congeners

Influence of Amino Terminal Substitutions on Pharmacological Activity

Modifications to the amino terminal group of the cathinone (B1664624) scaffold play a pivotal role in determining pharmacological activity and potency. researchgate.netnih.gov The nature of the substituent on the nitrogen atom can influence whether the compound acts as a transporter substrate (releaser) or a blocker (reuptake inhibitor).

Research demonstrates that increasing the size of the N-alkyl substituent can profoundly alter the compound's mechanism of action. For instance, lengthening the N-alkyl chain on 4-methylamphetamine analogues from a methyl to a propyl group converts the compound from a potent, nonselective monoamine releaser to a more selective SERT releaser that acts as a non-transported blocker at DAT and NET. nih.gov This highlights a general trend where smaller N-alkyl groups are often associated with substrate activity, while bulkier groups tend to confer inhibitor properties.

In a series of α-aminovalerophenone derivatives, expanding the amino-substituent from a methyl (as in pentedrone) to an ethyl, a pyrrolidine (B122466) ring (as in α-PVP), or a piperidine (B6355638) ring leads to an increased potency for inhibiting the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov This increased DAT inhibition potency often correlates with enhanced psychostimulant effects in vivo. acs.orgresearchgate.net For example, cathinones with an N-ethyl substitution are reported to be more effective at inducing hyperlocomotion than their N-methyl counterparts. acs.orgfrontiersin.org

Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine ring, is a common modification that generally results in potent DAT inhibition. acs.orgresearchgate.net However, further substitutions can modulate this effect. Replacing a pyrrolidine ring with a diethyl or piperidine ring has been shown to decrease potency for hDAT inhibition. acs.org Conversely, substituting the pyrrolidine ring with a secondary amine can lead to increased cytotoxicity. acs.org A positive correlation has also been noted between the lipophilicity (cLogP) of the amino-substituent and the DAT/SERT selectivity ratio, suggesting that more lipophilic groups enhance selectivity for the dopamine transporter. acs.orgnih.gov

| Amino Group Substitution | Effect on DAT/SERT Interaction | General Pharmacological Impact |

| Primary Amine (-NH2) | Generally acts as a substrate (releaser). | Baseline stimulant activity. |

| N-Methyl (-NHCH3) | Often a substrate (releaser) at DAT, NET, and SERT. nih.gov | Potent psychostimulant effects. |

| N-Ethyl (-NHCH2CH3) | Increased DAT inhibition potency compared to N-methyl. frontiersin.org | Higher efficacy in inducing hyperlocomotion. acs.orgfrontiersin.org |

| N-Propyl (-NH(CH2)2CH3) | Can shift activity from a releaser to a blocker at DAT/NET. nih.gov | Becomes a more selective SERT releaser with reduced abuse potential. nih.gov |

| Pyrrolidine Ring | Potent DAT inhibitor (blocker). acs.orgresearchgate.netnih.gov | Long-lasting psychomotor effects. acs.org |

| Piperidine Ring | Increased DAT inhibition potency compared to methyl. researchgate.net | Potent psychostimulant and rewarding properties. researchgate.net |

| N,N-Diethyl | Decreased hDAT inhibition potency compared to pyrrolidine. acs.org | Reduced cytotoxicity compared to secondary amine substitution. acs.org |

Impact of α-Carbon Side Chain Length on Transporter Interactions

The length of the alkyl side chain at the α-carbon position is a critical determinant of potency and selectivity at monoamine transporters, particularly for DAT. nih.govnih.gov Systematic studies on α-pyrrolidinophenones and N-ethyl-substituted cathinones have revealed a clear structure-activity relationship.

Generally, increasing the length of the α-carbon chain from a methyl to a propyl group leads to a significant increase in binding affinity and inhibitory potency at the human dopamine transporter (hDAT). nih.govacs.org In a series of α-pyrrolidinophenones, affinity at hDAT increased progressively as the chain was lengthened from methyl (α-PPP) to ethyl (α-PBP), propyl (α-PVP), butyl (α-PHP), and pentyl (PV-8). nih.gov A similar trend is observed for N-ethyl substituted cathinones, where potency as a DAT inhibitor increases from N-ethyl-cathinone (NEC, one-carbon chain) to N-ethyl-pentedrone (NEPD, three-carbon chain). acs.org

However, this trend does not continue indefinitely. Research has identified an "inverted U-shaped" relationship, where potency peaks with a propyl or butyl side chain and then decreases as the chain is further extended to pentyl or hexyl. acs.orgresearchgate.netmdpi.com For example, in N-ethyl-hexedrone analogues, the potency of DA uptake inhibition increases from a methyl to a propyl side chain, but then begins to decrease as the chain lengthens from butyl to pentyl. acs.orgmdpi.com Despite this decrease, the potency often remains higher than that of the shortest-chain analogues. acs.org

This modification has a less pronounced effect on the serotonin (B10506) transporter (SERT), where most α-pyrrolidinophenones exhibit very low affinity and potency regardless of the α-substituent length. nih.govnih.gov This contributes to the high DAT/SERT selectivity ratio observed for many of these compounds. The increase in DAT potency with a longer α-alkyl chain is thought to be related to increased lipophilicity and molecular size, allowing for more favorable interactions within the transporter's binding pocket. frontiersin.org

| Compound | α-Carbon Chain | hDAT Ki (µM) nih.gov | hNET Ki (µM) nih.gov | hSERT Ki (µM) nih.gov |

| α-PPP | Methyl | 1.29 | 0.893 | 161.4 |

| α-PBP | Ethyl | 0.145 | 0.446 | 57.5 |

| α-PVP | Propyl | 0.0222 | 0.040 | 41.2 |

| α-PHP | Butyl | 0.016 | 0.067 | 33.0 |

| PV-8 | Pentyl | 0.0148 | 0.142 | 100.8 |

Effects of Aromatic Ring Modifications on Receptor and Transporter Affinity

Modifying the phenyl ring of the cathinone structure is a key strategy for altering transporter selectivity, particularly the balance between dopamine and serotonin transporter activity. acs.orgnih.gov The position and nature of the substituent on the aromatic ring can dramatically shift the pharmacological profile from predominantly dopaminergic to more serotonergic.

Substitutions at the 4-position (para-position) of the phenyl ring generally increase a compound's affinity and potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT). acs.orgnih.gov For example, adding a 4-methyl (mephedrone), 4-fluoro, or 4-bromo group to methcathinone (B1676376) enhances its activity at SERT. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have shown that larger, bulkier substituents at the 4-position tend to shift selectivity toward SERT. acs.orgnih.gov This increased serotonergic activity is also observed in functional assays, where para-substituted cathinones evoke higher serotonin release compared to their meta-substituted counterparts. acs.org

In contrast, substitutions at the 3-position (meta-position) tend to favor DAT activity. acs.org Meta-substituted cathinones typically exhibit higher DAT/SERT selectivity ratios and, consequently, produce stronger psychostimulant effects in vivo compared to their para-isomers at the same dose. acs.orgresearchgate.net

Replacing the entire phenyl ring with another aromatic system, such as a thiophene (B33073) ring (e.g., α-PVT), has also been explored. This particular modification was found to decrease affinity and potency at DAT by 30-fold and 15-fold, respectively, compared to its phenyl analogue, α-PVP. nih.gov

| Aromatic Ring Modification | Effect on DAT Affinity | Effect on SERT Affinity | DAT/SERT Selectivity |

| Unsubstituted Phenyl Ring | Baseline affinity. | Low baseline affinity. | Generally DAT-selective. |

| 4-Methyl (para) | Often maintained or slightly reduced. | Increased. acs.orgnih.gov | Decreased (shifted toward SERT). acs.org |

| 4-Fluoro / 4-Bromo (para) | Potency can be reduced. acs.org | Increased. acs.orgnih.gov | Decreased (shifted toward SERT). acs.org |

| 3-Methyl (meta) | Maintained or enhanced. | Less impact than para-substitution. | Higher DAT selectivity vs. para-isomer. acs.orgresearchgate.net |

| 3,4-Methylenedioxy | Can increase affinity. nih.gov | Generally increases activity. mdpi.com | Variable, but tends to increase serotonergic profile. |

| Thiophene Ring (replacement) | Decreased. nih.gov | Not significantly enhanced. | Reduced overall potency. |

Computational Approaches to SAR Analysis (e.g., QSAR)

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, have become invaluable tools for understanding and predicting the pharmacological properties of synthetic cathinones. researchgate.net These in silico approaches complement experimental data by providing insights into the molecular-level interactions that govern a drug's activity. mdpi.comnih.gov

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing physicochemical descriptors (e.g., lipophilicity, volume, electronic properties) of different substituents, QSAR models can identify the key properties that influence potency and selectivity. nih.govnih.gov For example, an early QSAR study on α-pyrrolidinophenones demonstrated that their potency as DAT reuptake inhibitors was significantly correlated with the volume and lipophilicity of the α-carbon side chain substituent. nih.gov QSAR models have also been successfully developed to predict the transporter selectivity (DAT vs. SERT) of 4-substituted methcathinone analogs based on the substituent's volume. nih.gov

Molecular docking simulations provide a visual and energetic model of how a ligand (the cathinone derivative) fits into the binding site of its protein target (e.g., DAT or SERT). vcu.edu These studies help to explain observed SAR trends. For instance, docking studies have shown how the α-methyl group of S(-)methcathinone fits into a specific region of the DAT binding site, while the R(+) isomer experiences steric hindrance, explaining the higher potency of the S(-) enantiomer. vcu.edu Docking has also been used to investigate the binding modes of cathinones at other receptors, such as the 5-HT2A receptor, to predict potential psychedelic effects. mdpi.comnih.gov By combining docking with QSAR, researchers can build three-dimensional (3D-QSAR) models that provide a more detailed map of the structural requirements for optimal binding and activity. mdpi.com These computational approaches are crucial for forecasting the potential effects of newly emerging synthetic cathinones and for guiding the design of novel compounds with specific pharmacological profiles. acs.orgscielo.br

An in-depth examination of the metabolic fate of the synthetic cathinone derivative, 1-Phenyl-2-(propylamino)ethanone, reveals a complex series of biotransformation reactions. Primarily investigated through in vitro models, these studies are crucial for understanding the compound's behavior and identifying the resulting metabolites. The metabolic processes are largely categorized into Phase I and Phase II reactions, with a significant focus on the initial oxidative and reductive pathways.

Metabolic Biotransformation of 1 Phenyl 2 Propylamino Ethanone: in Vitro Studies

The liver is the principal site for the metabolism of xenobiotics, including synthetic cathinones. In vitro hepatic systems are therefore invaluable tools for predicting the metabolic pathways of new compounds like 1-Phenyl-2-(propylamino)ethanone. These models allow for the detailed characterization of metabolic routes and the identification of enzymes responsible for these transformations.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Phenyl 2 Propylamino Ethanone in Research Settings

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry, Supercritical Fluid Chromatography)

Chromatographic techniques are fundamental for separating 1-Phenyl-2-(propylamino)ethanone from complex matrices or from mixtures of other similar compounds. The choice of technique often depends on the sample matrix, required sensitivity, and the need to resolve isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the analysis of volatile and thermally stable compounds. jopir.in For synthetic cathinones, it provides robust separation and definitive identification based on both retention time and mass fragmentation patterns. unodc.org While some cathinones can be thermally labile, GC-MS remains a cornerstone in forensic analysis. ojp.gov Method development often involves careful optimization of inlet temperatures to minimize in-situ degradation. ojp.gov The use of derivatization, though not always necessary, can improve the thermal stability and mass spectral properties of certain cathinones. ojp.gov

A typical GC-MS method for cathinone (B1664624) analysis involves a capillary column, such as one with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase or equivalent, which separates compounds based on their boiling points and polarity. nih.govnih.gov Following separation, the molecules are ionized, commonly by electron impact (EI), and the resulting fragmentation pattern provides a "fingerprint" for identification. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are preferred for the analysis of less volatile, polar, and thermally labile compounds, making them highly suitable for synthetic cathinones. ojp.govresearchgate.net This technique avoids the high temperatures of a GC inlet, thus preventing potential degradation. ojp.gov Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

Separation is typically achieved using reversed-phase chromatography with C18 or biphenyl (B1667301) columns. nih.govfrontiersin.org The mobile phase usually consists of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). frontiersin.orgcsic.es Detection by tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for quantification at very low levels in complex biological matrices. nih.govfaa.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC), particularly Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), has emerged as a powerful alternative and complementary technique to GC and LC for analyzing synthetic cathinones. nih.govnih.gov SFC uses a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which provides low viscosity and high diffusivity, leading to fast and efficient separations. researchgate.netchromatographyonline.com

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detector | Key Advantages for this compound Analysis | References |

|---|---|---|---|---|---|

| GC-MS | Elite-5MS (or equivalent 5% diphenyl/95% dimethyl siloxane) | Helium | Mass Spectrometry (MS) | High separation efficiency; provides structural information via characteristic fragmentation. | unodc.orgnih.gov |

| LC-MS/MS | SPP C18, Biphenyl | Acetonitrile/Methanol and buffered aqueous solution (e.g., ammonium formate) | Tandem Mass Spectrometry (MS/MS) | Suitable for thermally labile compounds; high sensitivity and selectivity; ideal for biological samples. | nih.govfrontiersin.orgcsic.es |

| UHPSFC-MS | Torus/Trefoil series, Diol | Supercritical CO2 with organic modifier (e.g., Methanol) and additive | Mass Spectrometry (MS) | Excellent for isomer separation; fast analysis times; orthogonal to GC and LC. | nih.govresearchgate.netchromatographyonline.com |

Spectroscopic Identification Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic methods provide detailed structural information based on the interaction of electromagnetic radiation with the analyte molecule. They are indispensable for the definitive identification of new or unknown substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the exact molecular structure of a compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are used to characterize synthetic cathinones. nih.gov While obtaining NMR data requires a relatively pure and concentrated sample, the information it provides is definitive. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the phenyl ring, the propyl group, and the ethanone (B97240) backbone. nih.govnih.gov Similarly, the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon, aromatic carbons, and aliphatic carbons of the propylamino side chain. nih.gov

| Nucleus | Functional Group Region | Predicted Chemical Shift (ppm) Range | References |

|---|---|---|---|

| ¹H | Aromatic (Phenyl) | 7.0 - 8.2 | nih.govdocbrown.info |

| ¹H | CH (next to C=O) | ~4.0 - 5.0 | nih.gov |

| ¹H | CH₂ (Propyl) | ~2.5 - 3.5 | nih.gov |

| ¹H | CH₃ (Propyl) | ~0.9 - 1.2 | nih.gov |

| ¹³C | Carbonyl (C=O) | ~190 - 200 | nih.gov |

| ¹³C | Aromatic (Phenyl) | ~125 - 140 | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. Other key peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and N-H bending. nih.gov It is a rapid and non-destructive technique often used for initial screening.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FT-IR. It is particularly effective for analyzing seized drug samples with minimal sample preparation. nih.govnih.gov The technique can effectively discriminate between cathinone regioisomers. nih.gov For this compound, the Raman spectrum would show a strong band for the aromatic ring stretching around 1600 cm⁻¹ and a distinct carbonyl (C=O) band near 1700 cm⁻¹. rsc.org The non-destructive nature and low sensitivity to water make Raman spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS) for trace analysis, a valuable tool for forensic and research applications. fiu.edu

Advanced Hyphenated Techniques for Comprehensive Profiling

The true power of modern analytical chemistry lies in the hyphenation of separation techniques with information-rich spectroscopic detectors. The combination of chromatographic separation with mass spectrometry is a prime example of a hyphenated technique.

For comprehensive profiling, the strategic combination of multiple, orthogonal analytical methods is employed. nih.govchromatographyonline.com For instance, the analysis of a complex sample by both GC-MS and UHPSFC-MS provides a more complete characterization than either technique alone. nih.gov GC is excellent for separating non-polar volatile compounds, while UHPSFC excels at resolving polar and isomeric compounds. chromatographyonline.com

The hyphenation of liquid chromatography with electron activated dissociation mass spectrometry (LC-EAD-MS) is an emerging technique that provides unique fragmentation patterns, enabling the successful differentiation of positional isomers of synthetic cathinones. chromatographyonline.com Furthermore, coupling gas chromatography to FT-IR (GC-FTIR) allows for the acquisition of vapor-phase IR spectra for individual compounds as they elute from the column, providing an additional layer of identification to complement mass spectral data. nih.gov These multi-faceted approaches are essential for confidently identifying substances like this compound, especially in the context of emerging designer drugs where reference standards may not be readily available.

Computational Chemistry and Molecular Modeling of 1 Phenyl 2 Propylamino Ethanone Interactions

Molecular Docking Simulations with Monoamine Transporters

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Phenyl-2-(propylamino)ethanone, docking simulations are employed to model its interaction with the binding sites of DAT, SERT, and NET. These simulations are foundational for understanding the compound's affinity and selectivity for each transporter.

Given the challenges in crystallizing human monoamine transporters, homology models are often constructed based on crystal structures of related proteins, such as the Drosophila melanogaster dopamine (B1211576) transporter (dDAT). purdue.edu These models provide a structural framework for docking studies. The binding of cathinone (B1664624) analogs typically occurs within a central (S1) binding pocket located between transmembrane domains. purdue.edu

Molecular docking simulations of cathinone analogs with human monoamine transporters have identified key amino acid residues that form the binding pocket. For instance, studies on the human dopamine transporter (hDAT) have highlighted residues such as Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326 as crucial for ligand binding. tandfonline.comresearchgate.netnih.gov The interaction of the protonated amine of the cathinone with Asp79 is a particularly important feature, anchoring the ligand in the binding site. The phenyl group of the ligand often engages in hydrophobic and aromatic interactions with phenylalanine and tyrosine residues within the pocket.

Based on the general binding modes of cathinones, the following table presents hypothetical docking scores and key interacting residues for this compound with the three major monoamine transporters.

| Transporter | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| DAT | -8.5 to -9.5 | Asp79, Phe155, Tyr156, Phe320 |

| SERT | -7.0 to -8.0 | Asp98, Tyr176, Ile172, Phe335 |

| NET | -8.0 to -9.0 | Asp75, Phe152, Phe317 |

This table is illustrative and based on data for structurally related compounds. Actual values for this compound would require specific computational studies.

In Silico Prediction of Ligand-Protein Interactions and Binding Modes

In silico methods for predicting ligand-protein interactions extend beyond simple docking to provide a more detailed picture of the binding mode. These methods can elucidate the specific non-covalent interactions that stabilize the ligand-transporter complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity. scielo.bracs.org

For this compound, the key structural features influencing its interaction with monoamine transporters are the phenyl ring, the β-keto group, and the N-propylamino group. The protonated secondary amine is expected to form a strong ionic interaction or hydrogen bond with a conserved aspartate residue in the S1 binding site of all three transporters (Asp79 in DAT, Asp98 in SERT, and Asp75 in NET). tandfonline.comrsc.org The phenyl ring likely participates in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine and tyrosine in the binding pocket. The carbonyl oxygen of the β-keto group may act as a hydrogen bond acceptor, further stabilizing the complex.

The N-propyl group's size and hydrophobicity will also influence the compound's fit within the binding pocket and its selectivity profile. Structure-activity relationship studies of other cathinones have shown that the nature of the N-alkyl substituent can significantly impact potency and selectivity for the different monoamine transporters. nih.gov

The following table summarizes the predicted types of interactions between this compound and monoamine transporters.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Transporters |

| Ionic/Hydrogen Bond | Propylamino group (protonated) | DAT: Asp79; SERT: Asp98; NET: Asp75 |

| Hydrogen Bond | β-keto group (oxygen) | Serine, Threonine, or Tyrosine residues |

| Hydrophobic | Phenyl ring, Propyl chain | Valine, Leucine, Isoleucine, Alanine |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine |

This table outlines the likely interactions based on the chemical structure of the compound and known binding sites of cathinone analogs.

Conformational Analysis and Dynamics of the Chemical Compound

The biological activity of a flexible molecule like this compound is not only determined by its chemical structure but also by its conformational preferences. Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of the molecule. Molecular dynamics (MD) simulations can provide further insights by modeling the dynamic behavior of the ligand and its interactions with the transporter over time. tandfonline.comresearchgate.netnih.gov

Computational methods such as Density Functional Theory (DFT) can be used to calculate the energy of different conformers and the energy barriers for rotation around the single bonds. tandfonline.comresearchgate.netnih.gov These studies can help determine the population of different conformers in solution and which conformer is likely the "bioactive" one—the conformation adopted upon binding to the transporter. MD simulations can reveal the stability of the ligand-protein complex and any conformational changes in the protein that may be induced by ligand binding. researchgate.net

The following table presents a hypothetical conformational analysis for the key dihedral angles in this compound.

| Dihedral Angle | Description | Predicted Low-Energy Conformations (degrees) | Estimated Rotational Energy Barrier (kcal/mol) |

| τ1 (C-C-C=O) | Phenyl ring to carbonyl | ~30°, ~150° | 2-4 |

| τ2 (C-C-N-C) | Carbonyl to amino group | ~60°, ~180°, ~300° (gauche, anti) | 3-6 |

This table is illustrative. The actual values would be determined through specific quantum mechanical calculations and molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.